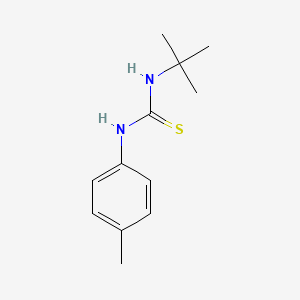

1-Tert-butyl-3-(4-methylphenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-3-(4-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2S/c1-9-5-7-10(8-6-9)13-11(15)14-12(2,3)4/h5-8H,1-4H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQXIMOGVZTWQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 1 Tert Butyl 3 4 Methylphenyl Thiourea

Established Synthetic Pathways and Mechanistic Considerations

Traditional methods for synthesizing unsymmetrical thioureas like 1-tert-butyl-3-(4-methylphenyl)thiourea are well-documented, primarily relying on the predictable reactivity of isothiocyanates or the condensation of amines with a thiocarbonyl source. researchgate.netnih.govchemrxiv.org

The most prevalent and straightforward method for preparing unsymmetrical N,N'-disubstituted thioureas is the reaction of an isothiocyanate with a primary amine. researchgate.net For the specific synthesis of this compound, this involves the reaction of 4-methylphenyl isothiocyanate (also known as p-tolyl isothiocyanate) with tert-butylamine (B42293). mdpi.com

The reaction mechanism is initiated by the nucleophilic attack of the amine nitrogen atom of tert-butylamine on the electrophilic carbon atom of the isothiocyanate group in 4-methylphenyl isothiocyanate. This forms a zwitterionic intermediate, which subsequently undergoes a proton transfer to yield the stable thiourea (B124793) product. researchgate.net This reaction is typically high-yielding and can be performed under mild conditions. researchgate.net

The general scheme for this synthesis is as follows: Scheme 1: Isothiocyanate-mediated synthesis of this compound.

Isothiocyanates themselves are often synthesized from primary amines, commonly via the reaction of the amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then decomposed using a desulfurylating agent like p-toluenesulfonyl chloride or di-tert-butyl dicarbonate. chemrxiv.orgorganic-chemistry.org

One-pot multicomponent reactions (MCRs) offer a streamlined approach to synthesizing complex molecules from simple precursors in a single step, enhancing efficiency by avoiding the isolation of intermediates. nih.govrsc.org For thiourea synthesis, a common one-pot method involves the reaction of an amine, carbon disulfide, and an oxidant. nih.govresearchgate.net

In a relevant approach, an aniline (B41778) (like 4-methylaniline) can be reacted with carbon disulfide. nih.gov This forms a dithiocarbamate intermediate, which can be desulfurized in situ to generate the corresponding isothiocyanate. nih.gov The isothiocyanate then reacts with a second amine (tert-butylamine in this case) present in the same reaction vessel to form the final unsymmetrical thiourea. nih.gov This strategy circumvents the need to pre-synthesize and isolate the often-toxic isothiocyanate reagent. nih.gov

Another variation involves the reaction of two different amines with carbon disulfide under specific conditions that promote the formation of the unsymmetrical product. researchgate.net

Novel Synthetic Approaches and Optimized Reaction Conditions

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and versatile methods for thiourea synthesis. nih.gov

Mechanochemical synthesis, which involves conducting reactions in a ball mill, represents a significant solvent-free approach. nih.gov This high-energy milling technique can promote reactions between solid reactants, often leading to quantitative yields and reducing the reliance on bulk solvents. nih.gov For instance, solid anilines have been successfully reacted with isothiocyanates under ball milling conditions to produce thioureas in 100% yield. nih.gov

Optimization of reaction conditions is crucial for maximizing yield and purity while minimizing reaction times. researchgate.netresearchgate.net Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and molar ratios of reactants. For example, studies on similar three-component reactions have systematically varied these factors to identify the most favorable conditions. researchgate.netresearchgate.net

Table 1: Example of Reaction Condition Optimization for a Three-Component Thiourea Synthesis This table illustrates a typical optimization process for a related reaction, highlighting the impact of different parameters.

| Entry | Cosolvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | None (in water) | 80 | 0.5 | 89 |

| 2 | Acetonitrile | 80 | 0.5 | 95 |

| 3 | Acetonitrile | 60 | 2.0 | 81 |

| 4 | Dioxane | 80 | 0.5 | 93 |

Data adapted from a representative study on thiourea synthesis optimization. researchgate.net

Preparation of Functionally Modified Analogs of this compound

The core structure of this compound can be readily modified to produce a diverse library of analogs for various applications, such as in medicinal chemistry. biointerfaceresearch.comnih.gov Derivatization strategies typically involve altering the substituents on either of the nitrogen atoms.

Modification of the Phenyl Ring: Starting with different substituted anilines in place of 4-methylaniline allows for the introduction of a wide range of functional groups (e.g., halogens, nitro groups, methoxy (B1213986) groups) onto the phenyl ring. biointerfaceresearch.com

Modification of the Alkyl Group: Replacing tert-butylamine with other primary or secondary amines (aliphatic or cyclic) can generate analogs with different steric and electronic properties on the other side of the thiourea moiety. researchgate.net

Alpha-Substitution: Introducing substituents on the carbon atom adjacent (alpha) to one of the nitrogen atoms can create chiral centers and lead to stereospecific properties. For example, a series of alpha-substituted N-(4-tert-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues were synthesized and investigated as potent receptor antagonists. nih.gov

These strategies enable the systematic exploration of structure-activity relationships by fine-tuning the molecule's properties. nih.gov

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of thioureas to reduce environmental impact. unibo.it Key strategies include:

Use of Greener Solvents: Traditional syntheses often use volatile organic compounds (VOCs). Greener alternatives include performing reactions in water ("on-water" synthesis) or using deep eutectic solvents (DESs). organic-chemistry.orgrsc.org DESs are mixtures of compounds that form a eutectic with a melting point much lower than the individual components, offering a non-volatile and often biodegradable reaction medium. rsc.orgrsc.org

Catalysis: Employing catalysts, such as molecular iodine or p-toluenesulfonic acid (PTSA), can enhance reaction efficiency, reduce energy consumption, and allow for milder reaction conditions. rsc.orgrsc.orgresearchgate.net

Atom Economy: One-pot and multicomponent reactions are inherently greener as they improve atom economy and reduce waste generated from multiple purification steps. nih.govresearchgate.net

Solvent-Free Reactions: Mechanochemical methods, such as ball milling, eliminate the need for solvents altogether, representing a significant step towards sustainable synthesis. nih.gov

Table 2: Comparison of Green Synthesis Approaches for Thioureas

| Approach | Key Principle | Advantages | Reference |

|---|---|---|---|

| On-Water Synthesis | Benign Solvent | Avoids toxic VOCs, simple product isolation (filtration), water can be recycled. | organic-chemistry.org |

| Deep Eutectic Solvents (DES) | Sustainable Medium/Catalyst | Can act as both solvent and catalyst, recyclable, biodegradable. | rsc.orgrsc.org |

| Mechanochemistry | Solvent-Free | Reduces solvent waste, high efficiency, can enable reactions between solids. | nih.gov |

| One-Pot Synthesis | Process Intensification | Fewer workup steps, less waste, saves time and energy. | researchgate.net |

Advanced Structural Characterization and Solid State Investigations of 1 Tert Butyl 3 4 Methylphenyl Thiourea

Single-Crystal X-ray Diffraction Analysis: Molecular Geometry, Conformation, and Intermolecular Interactions

Single-crystal X-ray diffraction is a powerful non-destructive technique that yields precise information on the internal lattice of crystalline materials, including unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of atoms. carleton.edu This analysis is fundamental to understanding the molecular geometry, conformation, and the non-covalent interactions that govern the crystal packing of 1-tert-butyl-3-(4-methylphenyl)thiourea.

While the specific crystal structure of this compound is not publicly available, extensive studies on closely related N,N'-disubstituted thiourea (B124793) derivatives allow for a detailed prediction of its structural characteristics. The core thiourea moiety [-NH-C(S)-NH-] is expected to be largely planar due to the delocalization of pi-electrons across the C-N bonds and the C=S bond. eurjchem.com This delocalization results in C-N bond lengths that are shorter than a typical single bond and a C=S bond that is slightly elongated compared to a pure double bond. nih.govresearchgate.net

The molecular conformation is defined by the relative orientation of the tert-butyl and 4-methylphenyl (p-tolyl) groups with respect to the thiourea plane. In the solid state, thiourea derivatives often adopt a conformation where the C=S and C=O double bonds are oriented oppositely in what is known as an "S-shape". semanticscholar.org

Table 1: Typical Crystallographic Data for a Substituted Thiourea Core based on Analogous Structures

| Parameter | Typical Value/Observation | Reference(s) |

| Bond Lengths | ||

| C=S | ~1.67 - 1.69 Å | researchgate.net |

| C-N (amide) | Shorter than a typical C-N single bond, suggesting partial double bond character. | nih.govresearchgate.net |

| Conformation | ||

| Thiourea Moiety | Generally planar. | eurjchem.com |

| Intermolecular Bonds | ||

| Primary Interaction | N-H···S hydrogen bonds leading to centrosymmetric dimers. | nih.govresearchgate.netresearchgate.net |

| N-H···S Bond Distance | ~2.5 - 2.8 Å (H···S distance) | nih.govnih.gov |

| Secondary Interactions | C-H···π and π-π stacking interactions. | nih.govnih.gov |

Polymorphism and Crystallographic Studies: Unveiling Different Solid-State Forms

Polymorphism is the capacity of a solid material to exist in multiple crystalline forms, each possessing a distinct arrangement of molecules in the crystal lattice. usm.my These different polymorphs of the same compound can exhibit varied physicochemical properties, including stability, solubility, and melting point. Thiourea derivatives are known to be susceptible to polymorphism, primarily due to the rotational flexibility around the C-N single bonds of the thiourea backbone. usm.my

For this compound, different rotational isomers (rotamers) could arise from the orientation of the tert-butyl and p-tolyl groups relative to the C=S bond. These conformational differences can lead to different packing arrangements in the solid state, resulting in polymorphs. For example, studies on 1,3-bis(1-(4-methylphenyl)ethyl)thiourea have shown that both trans-trans and cis-trans configurations are energetically possible, stabilized by different non-covalent interactions like C-H···S or C-H···N hydrogen bonds. usm.my Similarly, 1,3-bis(3-methylphenyl)thiourea (B1275920) has been shown to crystallize in both monoclinic and triclinic systems, with the primary distinction being the dihedral angles between the phenyl rings and the resulting molecular packing. researchgate.net

The investigation of polymorphism in this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids using techniques like single-crystal or powder X-ray diffraction, thermal analysis (DSC), and vibrational spectroscopy to identify and characterize any distinct polymorphic forms.

Spectroscopic Techniques for Structural Elucidation beyond Basic Identification

While X-ray diffraction provides the definitive solid-state structure, spectroscopic methods offer complementary information about molecular structure, functional groups, and dynamic behavior in various states.

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are vibrational techniques that probe the molecular bonds within a sample. thermofisher.com They are excellent for identifying functional groups and investigating the strength and nature of hydrogen bonds.

For this compound, the spectra would be dominated by characteristic vibrations of the thiourea core and its substituents.

N-H Stretching: The N-H stretching vibrations, typically appearing in the 3100-3400 cm⁻¹ region, are particularly sensitive to hydrogen bonding. mdpi.commdpi.com In the solid state, the formation of N-H···S hydrogen bonds would cause this band to shift to a lower frequency (wavenumber) and broaden compared to its position in a dilute solution where such interactions are minimal.

C=S Stretching: The thiocarbonyl (C=S) stretching vibration is a key marker for the thiourea group. This band is typically observed in the 1200-1300 cm⁻¹ range in the IR spectrum. mdpi.commdpi.com

C-N Stretching: The C-N stretching vibrations, coupled with N-H bending, appear in the 1400-1500 cm⁻¹ region and are indicative of the partial double bond character within the thiourea moiety. eurjchem.commdpi.com

Aromatic and Aliphatic C-H: Vibrations corresponding to the aromatic C-H bonds of the p-tolyl group and the aliphatic C-H bonds of the tert-butyl and methyl groups would also be present.

The complementary nature of FT-IR and Raman spectroscopy can be advantageous; for instance, the symmetric C=S stretch may be weak in the IR but strong in the Raman spectrum, providing a more complete vibrational analysis. thermofisher.com

Table 2: Predicted Characteristic Vibrational Frequencies (FT-IR/Raman) for this compound

| Functional Group | Approximate Wavenumber (cm⁻¹) | Type of Vibration | Reference(s) |

| N-H (Hydrogen Bonded) | 3100 - 3350 | Stretching | mdpi.commdpi.com |

| C-H (Aromatic) | 3000 - 3100 | Stretching | sapub.org |

| C-H (Aliphatic) | 2850 - 3000 | Stretching | sapub.org |

| C-N | 1400 - 1500 | Stretching | eurjchem.commdpi.com |

| C=S | 1200 - 1300 | Stretching | mdpi.commdpi.com |

| Aromatic Ring Breathing | ~1000 | In-plane bending | researchgate.net |

NMR spectroscopy is an indispensable tool for elucidating the precise chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each type of proton. The two N-H protons would likely appear as broad singlets at a downfield chemical shift (δ > 8 ppm), with their exact position depending on the solvent and concentration. mdpi.comchemicalbook.com The aromatic protons of the p-tolyl group would appear as two doublets in the δ 7.0-7.5 ppm region. The methyl protons on the tolyl ring would produce a sharp singlet around δ 2.3 ppm, and the nine equivalent protons of the tert-butyl group would give a characteristic sharp singlet around δ 1.5 ppm. rsc.orgrsc.org

¹³C NMR: The carbon NMR spectrum provides key structural information. The most notable signal is that of the thiocarbonyl (C=S) carbon, which is highly deshielded and appears far downfield, typically in the range of δ 180-185 ppm. mdpi.com The carbons of the p-tolyl ring and the tert-butyl group would appear at their characteristic chemical shifts.

Dynamic Processes: Variable-temperature NMR studies can reveal dynamic processes such as restricted rotation around the N-aryl or N-alkyl bonds. nih.govresearchgate.net If the rotational barrier is high enough, separate signals for different rotamers might be observed at low temperatures. As the temperature increases, these signals would broaden and coalesce into a single averaged signal, allowing for the calculation of the activation energy for the rotational process. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Reference(s) |

| N-H | ¹H | > 8.0 | Broad Singlet | mdpi.comchemicalbook.com |

| Aromatic C-H | ¹H | ~ 7.0 - 7.5 | Doublets | rsc.org |

| Ar-CH₃ | ¹H | ~ 2.3 | Singlet | rsc.org |

| t-Butyl C(CH₃)₃ | ¹H | ~ 1.5 | Singlet | rsc.org |

| Carbon Nuclei | ||||

| C=S | ¹³C | ~ 180 - 185 | mdpi.com | |

| Aromatic Carbons | ¹³C | ~ 125 - 140 | rsc.org | |

| t-Butyl Quaternary C | ¹³C | ~ 50 - 55 | rsc.org | |

| Ar-CH₃ | ¹³C | ~ 21 | rsc.org | |

| t-Butyl CH₃ | ¹³C | ~ 28 - 30 | rsc.org |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov Furthermore, by analyzing the fragmentation patterns upon ionization, it offers valuable structural information.

For this compound, the electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak [M]⁺•. A very common and diagnostic fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable [M-15]⁺ cation. researchgate.net This fragment would correspond to the tert-butyl group becoming a resonance-stabilized tertiary carbocation.

Other significant fragmentation pathways would involve cleavage of the thiourea core. This could lead to fragments corresponding to the p-tolyl isothiocyanate ion or the p-toluidine (B81030) radical cation, and the tert-butyl isothiocyanate ion or the tert-butylamine (B42293) radical cation, depending on how the molecule cleaves. HRMS analysis of the isotopic pattern of the molecular ion would clearly show the presence of sulfur, with a characteristic [M+2]⁺• peak approximately 4.4% of the intensity of the [M]⁺• peak due to the natural abundance of the ³⁴S isotope.

Coordination Chemistry and Metal Complexation of 1 Tert Butyl 3 4 Methylphenyl Thiourea

Ligand Design Principles and Coordination Modes (S-monodentate, N,S-bidentate, etc.)

Thiourea (B124793) derivatives are highly versatile ligands capable of coordinating to metal ions in several modes, primarily due to the presence of the soft sulfur donor atom and two nitrogen donor atoms. mdpi.comrsc.org The principal coordination modes observed for thioureas like 1-tert-butyl-3-(4-methylphenyl)thiourea are:

S-monodentate coordination: This is the most common coordination mode for neutral thiourea ligands. The ligand binds to the metal center exclusively through the sulfur atom of the thiocarbonyl group. mdpi.comrsc.org In this mode, the ligand acts as a neutral two-electron donor. The preference for sulfur coordination is explained by the Hard and Soft Acids and Bases (HSAB) principle, where the soft sulfur atom preferentially binds to soft or borderline metal ions such as Cu(I), Ag(I), Pd(II), and Pt(II). mdpi.comrsc.org For this compound, the presence of a bulky tert-butyl group may sterically favor this monodentate coordination.

N,S-bidentate chelation: Upon deprotonation of one of the N-H groups, the thiourea derivative can act as an anionic bidentate ligand, coordinating through both a nitrogen atom and the sulfur atom to form a stable chelate ring. mdpi.com This mode is typically achieved in the presence of a base, which facilitates the removal of a proton from the nitrogen atom adjacent to the p-tolyl group. The resulting N,S-chelate complexes are often neutral or anionic, depending on the charge of the metal ion and the stoichiometry. mdpi.com

Bridging Coordination: In polynuclear complexes, the thiourea ligand can bridge two or more metal centers. This can occur in a µ-S fashion, where the sulfur atom is bonded to two different metals.

The choice of coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions (e.g., pH, solvent), the presence of ancillary ligands, and the steric and electronic properties of the substituents on the thiourea nitrogen atoms. mdpi.comresearchgate.net The electron-donating p-tolyl group and the sterically demanding tert-butyl group in this compound are expected to modulate the electron density on the sulfur and nitrogen atoms, thereby influencing the stability and geometry of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiourea ligands is generally straightforward. A common method involves the direct reaction of the thiourea derivative with a metal salt in a suitable solvent, such as ethanol, methanol, or acetone. ksu.edu.trdoi.org The stoichiometry of the reactants (ligand-to-metal ratio) can be varied to isolate complexes with different coordination numbers and geometries. rsc.org

For this compound, a typical synthesis would involve dissolving the ligand in a warm alcoholic solution and adding a solution of the metal salt (e.g., chloride, perchlorate, or acetate) dropwise with stirring. researchgate.net The resulting complex may precipitate directly from the solution or after cooling or partial removal of the solvent. The synthesis of anionic N,S-bidentate complexes typically requires the addition of a base, such as triethylamine (B128534) or sodium hydroxide, to facilitate deprotonation of the ligand. mdpi.com

Characterization of the resulting complexes relies on a suite of analytical and spectroscopic techniques:

Elemental Analysis: To confirm the empirical formula of the complex.

Infrared (IR) Spectroscopy: To identify the coordination mode by observing shifts in the vibrational frequencies of the C=S and N-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy provides information about the ligand environment upon coordination.

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, including d-d transitions for transition metals and ligand-to-metal charge transfer (LMCT) bands.

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex.

Conductivity Measurements: To determine whether the complex is an electrolyte or non-electrolyte in solution.

Thiourea derivatives readily form stable complexes with a wide array of transition metals, including those from the d-block. rsc.orgksu.edu.tr It is anticipated that this compound would form complexes with metals such as copper, nickel, cobalt, palladium, platinum, and zinc. rsc.orgresearchgate.net

Copper Complexes: Copper(II) salts often react with thioureas to form copper(I) complexes, as the thiourea ligand can reduce Cu(II) to Cu(I). rsc.org The resulting Cu(I) complexes are typically tetrahedral, with either two or four S-monodentate ligands.

Nickel Complexes: Nickel(II) can form both square planar and tetrahedral complexes with thiourea ligands. With N,S-bidentate coordination, square planar [Ni(L)₂] complexes are common. mdpi.comresearchgate.net

Palladium and Platinum Complexes: As soft metal ions, Pd(II) and Pt(II) have a high affinity for the soft sulfur donor. They typically form square planar complexes of the type [M(L)₂Cl₂] (with S-monodentate ligands) or [M(L)₂] (with N,S-bidentate ligands). mdpi.comresearchgate.net

While less common than transition metal complexes, thioureas can also coordinate to main group metals, such as tin, lead, and bismuth. The coordination is again primarily through the sulfur atom. The structure and stability of these complexes depend heavily on the specific metal and its oxidation state.

Structural Analysis of Coordination Compounds via X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive technique for elucidating the precise three-dimensional structure of metal complexes, providing unequivocal information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.net Although no crystal structures for complexes of this compound are available in the searched literature, analysis of related structures provides clear expectations.

For S-monodentate coordination, a key structural indicator is the elongation of the C=S bond and a slight shortening of the C-N bonds upon coordination, reflecting a decrease in the C=S double bond character. researchgate.net The geometry around the metal center can be tetrahedral, square planar, or octahedral, depending on the metal and other ligands present. For example, a complex like [Zn(L)₂Cl₂] would be expected to have a distorted tetrahedral geometry.

In N,S-bidentate complexes, the ligand forms a four-membered chelate ring with the metal. The geometry is often square planar for d⁸ metals like Ni(II) and Pd(II). rsc.org

The table below presents hypothetical but representative structural data for a transition metal complex of this compound, based on data reported for similar thiourea complexes.

| Parameter | Expected Value/Range (S-monodentate) | Expected Value/Range (N,S-bidentate) |

| Metal-Sulfur (M-S) Bond Length | 2.20 - 2.40 Å | 2.15 - 2.30 Å |

| Metal-Nitrogen (M-N) Bond Length | N/A | 2.00 - 2.15 Å |

| C=S Bond Length | 1.70 - 1.75 Å (elongated from free ligand) | 1.72 - 1.78 Å (elongated from free ligand) |

| Coordination Geometry | Tetrahedral, Square Planar | Square Planar, Octahedral |

| Note: This table is illustrative and based on general data for thiourea complexes. |

Electronic and Spectroscopic Properties of Metal Complexes

The electronic and spectroscopic properties of the complexes provide valuable insights into the nature of the metal-ligand bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode.

ν(C=S) band: In the free ligand, the C=S stretching vibration appears in the 700-850 cm⁻¹ region. Upon coordination through the sulfur atom, this band typically shifts to a lower frequency (wavenumber) due to the weakening of the C=S bond. mdpi.com

ν(N-H) band: The N-H stretching vibration, found around 3100-3300 cm⁻¹, is usually not significantly affected in S-monodentate coordination. However, in N,S-bidentate complexes formed via deprotonation, the N-H band corresponding to the coordinated nitrogen disappears. mdpi.comconicet.gov.ar

ν(C-N) band: This band often shifts to a higher frequency upon complexation, indicating an increase in the C-N bond order due to the delocalization of electrons in the chelate ring. mdpi.com

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II), Pd(II), Pt(II)), NMR provides detailed structural information in solution.

¹H NMR: The chemical shift of the N-H protons is particularly sensitive to coordination. In S-monodentate coordination, the N-H signal may shift downfield. mdpi.com In N,S-bidentate complexes, one of the N-H signals disappears due to deprotonation. Protons on the p-tolyl and tert-butyl groups will also show shifts depending on their proximity to the metal center.

¹³C NMR: The thiocarbonyl carbon (C=S) signal is a key indicator of coordination. It typically shifts downfield upon S-coordination, reflecting the deshielding of the carbon atom as electron density is donated to the metal. mdpi.com

The table below summarizes the expected spectroscopic shifts upon complexation.

| Spectroscopic Technique | Key Vibration/Signal | Expected Change Upon Coordination |

| IR Spectroscopy | ν(C=S) | Shift to lower frequency (e.g., by 10-50 cm⁻¹) |

| IR Spectroscopy | ν(N-H) | Minor shift in S-monodentate; disappearance in N,S-bidentate mode |

| ¹³C NMR Spectroscopy | C=S carbon | Downfield shift (increase in ppm) |

| ¹H NMR Spectroscopy | N-H proton | Downfield shift or disappearance |

| Note: This table is illustrative and based on general data for thiourea complexes. |

UV-Visible Spectroscopy: The electronic spectra of transition metal complexes are characterized by d-d transitions and charge-transfer bands. The energies and intensities of these bands provide information about the coordination geometry and the nature of the metal-ligand bond. For instance, square planar Ni(II) complexes typically exhibit strong absorptions in the visible region corresponding to d-d transitions. doi.org

Mechanistic Studies of Metal-Ligand Interactions

Detailed mechanistic studies on the formation and reaction of metal complexes of this compound are not extensively reported in the literature. However, general principles of coordination chemistry apply. The formation of these complexes is typically a ligand substitution reaction, where solvent molecules in the metal's coordination sphere are replaced by the thiourea ligand.

The mechanism can be either associative or dissociative, depending on the metal ion, the solvent, and the entering ligand. The choice between S-monodentate and N,S-bidentate coordination is a critical aspect of the metal-ligand interaction. This equilibrium is primarily controlled by the reaction pH. In neutral or acidic conditions, the neutral ligand coordinates through the sulfur atom. In basic media, deprotonation occurs, favoring the formation of the more stable N,S-chelate ring. mdpi.com The kinetics of complex formation and the stability of the resulting complexes can be studied using techniques such as stopped-flow spectrophotometry and potentiometric titrations.

Computational and Theoretical Investigations on 1 Tert Butyl 3 4 Methylphenyl Thiourea and Its Derivatives

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels. solubilityofthings.com

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure of thiourea (B124793) derivatives. researchgate.net By optimizing the geometry, researchers can determine the most stable three-dimensional arrangement of atoms, known as the energy-minimized structure. This process yields crucial data on bond lengths, bond angles, and dihedral angles. rajpub.com

For instance, DFT calculations on related acyl thiourea derivatives, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been shown to provide geometric parameters that are in good agreement with experimental data obtained from X-ray crystallography. nih.govrsc.org The optimized geometry is crucial for understanding the molecule's steric and electronic properties. The planarity of the thiourea backbone (S=C-N-C=O) and the orientation of the aryl and alkyl substituents are key determinants of its interaction with other molecules. nih.gov

Table 1: Representative Geometric Parameters (Bond Lengths and Angles) for a Thiourea Derivative Core, Based on DFT Calculations and Experimental Data of Analogous Compounds.

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C=S | 1.68 | - |

| C-N (amide) | 1.35 | - |

| C-N (thioamide) | 1.34 | - |

| N-C-N | - | 115 |

| S-C-N (thioamide) | - | 117 |

Note: The data in this table are representative values from studies on analogous N,N'-disubstituted thiourea compounds and serve as an illustration for what would be expected for 1-tert-butyl-3-(4-methylphenyl)thiourea.

From the optimized structure, reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. nih.gov

Ab initio methods, Latin for "from the beginning," are quantum chemistry calculations that rely on first principles without using experimental parameters. wikipedia.org The Hartree-Fock (HF) method is the simplest type of ab initio calculation. fiu.edu It approximates the many-electron wavefunction as a single Slater determinant but does not fully account for electron correlation, which is the interaction between individual electrons. fiu.edu

While the HF method provides a foundational understanding, more advanced and computationally expensive post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), are often required for higher accuracy. solubilityofthings.com For thiourea derivatives, HF calculations can serve as a baseline for determining molecular orbitals and electronic properties, but DFT methods often provide a better balance of accuracy and computational cost for systems of this size. researchgate.net

Molecular Dynamics Simulations: Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net For flexible molecules like this compound, MD simulations are invaluable for exploring conformational space—the variety of shapes the molecule can adopt by rotating around its single bonds.

These simulations can reveal the most stable conformers and the energy barriers between them. Furthermore, MD is used to model intermolecular interactions, such as the hydrogen bonds that thiourea derivatives frequently form. researchgate.net In the solid state, these interactions dictate the crystal packing, often leading to the formation of dimers through N-H···S hydrogen bonds. nih.gov In a biological context, MD simulations can predict how a thiourea derivative might bind to a protein receptor, providing insights into its mechanism of action as a potential drug candidate. researchgate.netresearchgate.net The stability of the ligand-protein complex, analyzed through metrics like root-mean-square deviation (RMSD), offers a measure of binding affinity. researchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are extensively used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. rsc.org

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. The calculated frequencies for a proposed structure are often scaled to correct for approximations in the computational method and can be compared with experimental spectra to assign specific vibrational modes, such as the characteristic N-H, C=S, and C=O stretching frequencies. rajpub.commdpi.com

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of organic molecules. nih.govrsc.orgimist.ma By calculating the magnetic shielding around each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. imist.marsc.org Comparing these predicted shifts with experimental data is a powerful tool for structural elucidation and for assigning the correct signals to specific atoms in the molecule, especially for complex structures. nih.govnih.gov

Table 2: Illustrative Comparison of Experimental vs. Computationally Predicted ¹³C NMR Chemical Shifts for a Related Thiourea Derivative.

| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) (DFT/GIAO) |

|---|---|---|

| C=S | 181.5 | 180.9 |

| Aromatic C (p-tolyl) | 129.0 - 138.0 | 128.5 - 137.5 |

| Methyl C (p-tolyl) | 21.0 | 20.8 |

| Quaternary C (tert-butyl) | 52.0 | 51.5 |

Note: The data are representative values from studies on analogous compounds and serve to illustrate the typical correlation between experimental and predicted values.

Computational Design of Novel Thiourea-Based Architectures

Computational methods are instrumental in the rational design of new molecules with desired properties. nih.gov In the context of thiourea derivatives, this often involves designing compounds that can act as inhibitors for specific enzymes, such as aromatase or sirtuins, which are targets in cancer therapy. pensoft.netnih.gov

The process typically involves:

Lead Identification: A known thiourea derivative with some activity is used as a starting point.

In Silico Modification: The structure is modified computationally by adding or changing functional groups to enhance binding affinity and specificity. pensoft.net

Molecular Docking: The newly designed virtual compounds are "docked" into the active site of a target protein to predict their binding mode and estimate their binding energy. nih.govacs.org

Pharmacokinetic Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of promising candidates are predicted to assess their drug-likeness. researchgate.net

This in silico approach allows for the screening of large virtual libraries of compounds, prioritizing the most promising candidates for chemical synthesis and experimental testing, thereby saving significant time and resources in the drug discovery process. researchgate.net

Supramolecular Chemistry and Non Covalent Interactions of 1 Tert Butyl 3 4 Methylphenyl Thiourea

Hydrogen Bonding Networks and Architectures

The thiourea (B124793) moiety, characterized by the N-H and C=S groups, is an excellent building block for constructing predictable hydrogen-bonded assemblies. In the solid state, N,N'-disubstituted thioureas commonly form centrosymmetric dimers through a pair of N-H···S hydrogen bonds, creating a characteristic R2(8) graph set motif. This is a robust and frequently observed pattern in the crystal engineering of thiourea derivatives. iau.irrsc.org For instance, the crystal structure of the closely related N,N'-(p-tolyl)thiourea reveals a stabilization of the crystal structure through such N-H···S hydrogen bonds. nih.gov

In 1-tert-butyl-3-(4-methylphenyl)thiourea, the two N-H groups can act as hydrogen bond donors, while the sulfur atom is a competent hydrogen bond acceptor. This allows for the formation of the typical dimeric structure. A similar compound, 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea, demonstrates the formation of a supramolecular dimer sustained by thioamide–N–H⋯S(thione) hydrogen bonding. nih.gov The presence of the bulky tert-butyl group on one side and the p-tolyl group on the other influences the steric and electronic environment around the thiourea core, which can affect the geometry and strength of these hydrogen bonds.

Table 1: Representative Hydrogen Bond Parameters in a Related Thiourea Dimer

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

| N-H···S | 0.88 | 2.474 | 3.3155 | 161.2 | nih.gov |

Data from the crystal structure of 1-[N-Methyl-N-(Phenyl)amino]-3-(4-Methylphenyl)Thiourea, illustrating a typical N-H···S hydrogen bond in a thiourea dimer.

Anion Recognition and Sensing Mechanisms (Focus on Chemical Principles)

The ability of thiourea derivatives to act as anion receptors is a well-established area of supramolecular chemistry. nih.govdntb.gov.ua The fundamental principle behind this function lies in the hydrogen-bonding capabilities of the thiourea N-H groups. These protons are sufficiently acidic to form strong hydrogen bonds with a variety of anions. The binding event can be transduced into a detectable signal, such as a color change or a change in fluorescence, allowing the molecule to function as a chemosensor. mdpi.comnih.gov

For this compound, the two N-H protons can cooperatively bind an anion. The strength of this interaction is influenced by several factors:

Basicity and Geometry of the Anion: The binding affinity typically follows the basicity of the anion. Highly basic anions like fluoride (B91410) (F⁻) and acetate (B1210297) (CH₃COO⁻) often show the strongest interactions, which can even lead to the deprotonation of the N-H protons. rsc.org The geometry of the anion also plays a crucial role, with receptors often showing selectivity for anions that are geometrically complementary to the binding pocket.

Studies on various thiourea-based receptors have established general trends in anion binding affinities. For example, two 4-nitrophenyl-based molecular clefts functionalized with thiourea (L₁) and urea (B33335) (L₂) showed binding affinities for halides in the order: fluoride > chloride > bromide > iodide, and for oxoanions in the order: dihydrogen phosphate (B84403) > hydrogen sulfate (B86663) > nitrate (B79036) > perchlorate. rsc.org The thiourea-based receptor consistently showed stronger interactions than its urea counterpart. rsc.org

Table 2: Logarithmic Binding Constants (log K) for Anion Complexation by a Representative Thiourea-Based Receptor in DMSO

| Anion | log K |

| F⁻ | 3.70 |

| CH₃COO⁻ | Not Reported |

| H₂PO₄⁻ | 2.82 |

| Cl⁻ | Weak Binding |

| Br⁻ | Weak Binding |

| I⁻ | Weak Binding |

| HSO₄⁻ | Weak Binding |

| NO₃⁻ | Weak Binding |

| ClO₄⁻ | Weak Binding |

Data adapted from a study on a dipodal thiourea receptor (L₁) to illustrate typical anion binding affinities. nih.gov The values demonstrate the high selectivity for more basic anions like fluoride.

The binding event in this compound would likely result in a 1:1 host-guest complex with the anion held in the cleft between the two N-H groups. This interaction can be monitored by techniques such as UV-vis and ¹H NMR spectroscopy, where changes in the chemical shifts of the N-H protons upon addition of the anion provide direct evidence of the binding. nih.gov

Co-crystallization and Host-Guest Chemistry

Co-crystallization is a powerful technique in crystal engineering to create novel solid forms with modified physicochemical properties. dntb.gov.uadntb.gov.ua The hydrogen-bonding capabilities of this compound make it a suitable candidate for forming co-crystals with other molecules, known as co-formers. The thiourea group can act as both a hydrogen bond donor (N-H) and acceptor (C=S), enabling it to form robust supramolecular synthons with complementary functional groups on a guest molecule. dntb.gov.uanih.gov

Common co-crystallization strategies that could be applied include:

Solvent Evaporation: Dissolving the thiourea and a stoichiometric amount of a co-former in a suitable solvent and allowing the solvent to evaporate slowly can yield co-crystals. dntb.gov.ua

Grinding: Both neat grinding and liquid-assisted grinding of the two solid components can induce co-crystal formation. dntb.gov.ua

Slurry Method: Stirring a suspension of the components in a small amount of a solvent where they have limited solubility can facilitate the transformation to the more stable co-crystal phase. dntb.gov.ua

The selection of a co-former is crucial and is often guided by the principle of hydrogen bond complementarity. For instance, a co-former with a carboxylic acid group could form a strong N-H···O hydrogen bond with the thiourea. In a study on the co-crystallization of mercaptopyridines with thiourea, the resulting structures were stabilized by N-H···S type hydrogen bonds. rsc.org This demonstrates the reliability of the thiourea moiety in forming predictable intermolecular interactions in co-crystals.

Table 3: Examples of Thiourea-Based Co-crystal Systems

| Host | Guest (Co-former) | Key Interactions | Reference |

| Thiourea | 4-Mercaptopyridine | N-H···S hydrogen bonds | rsc.org |

| Thiourea | 2-Mercaptopyridine | N-H···S hydrogen bonds, S···S contacts | rsc.org |

| 4-Aminophenazone | N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbonothioyl)-4-nitrobenzamide | C-H···O and N-H···O hydrogen bonds | nih.gov |

The formation of a host-guest complex with this compound would depend on the size, shape, and chemical functionality of the guest molecule. The bulky tert-butyl and tolyl groups create a specific steric environment that would influence which guest molecules can be accommodated.

Self-Assembly Processes and Hierarchical Structures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For this compound, self-assembly is primarily driven by the interplay of hydrogen bonding and van der Waals forces. The directional nature of the N-H···S hydrogen bonds can lead to the formation of well-defined one-dimensional (1D) or two-dimensional (2D) structures.

The substituents play a critical role in directing the self-assembly process. The tert-butyl group, being bulky and aliphatic, will primarily engage in van der Waals interactions, while the p-tolyl group offers the potential for aromatic interactions. The balance between the strong, directional hydrogen bonds of the thiourea core and the weaker, less directional forces of the substituents determines the final supramolecular architecture. In some complex macrocyclic thioureas, seemingly disordered molecules have been shown to create ordered networks stabilized by a combination of S···halogen, H···halogen, and S···H interactions. While this compound is a simpler molecule, the same principles of cooperative non-covalent interactions apply to its self-assembly into higher-order structures.

Reactivity and Reaction Mechanisms Involving 1 Tert Butyl 3 4 Methylphenyl Thiourea

Electrophilic and Nucleophilic Reactions of the Thiourea (B124793) Moiety

The thiourea functional group is ambidentate, with the sulfur atom typically being the most nucleophilic center, a characteristic enhanced by the electron-donating nature of the alkyl and aryl substituents. chemicalforums.com This high nucleophilicity drives many of the reactions of 1-tert-butyl-3-(4-methylphenyl)thiourea.

Nucleophilic Reactions: The sulfur atom readily attacks electrophiles. For instance, in reactions with alkyl halides (e.g., propargyl bromide), the sulfur atom acts as the nucleophile, leading to the formation of isothiouronium salts. researchgate.netresearchgate.net These intermediates can then undergo further reactions, such as intramolecular cyclization. The nitrogen atoms can also exhibit nucleophilic character, particularly in the absence of a strong electrophile for the sulfur or under conditions that favor N-alkylation. However, the bulky tert-butyl group may sterically hinder reactions at the adjacent nitrogen. The regioselectivity of such reactions, where either nitrogen or sulfur acts as the nucleophile, can be influenced by the reaction conditions, such as the solvent and the presence of an acid or base. researchgate.netresearchgate.net For example, the reaction of N-aryl-N'-alkylthioureas with propargyl bromide in an acidic medium leads to regioselective cyclization to form 2-imino-3-arylthiazolines. researchgate.netresearchgate.net

Disubstituted thioureas are also key building blocks in the synthesis of various heterocyclic compounds. researchgate.net They can undergo cyclocondensation reactions with reagents like chloroacetyl chloride to yield 2-imino-4-thiazolidinones or with epichlorohydrin (B41342) to form 1,3-thiazolidin-2-imines. researchgate.net In the Biginelli reaction, N-substituted thioureas can be used to produce N1-aryl-3,4-dihydropyrimidin-2(1H)-thiones. organic-chemistry.org

Table 1: Examples of Nucleophilic Reactions of Substituted Thioureas

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| N-aryl-N'-alkylthiourea | Propargyl Bromide (acidic) | 2-Imino-3-arylthiazoline | researchgate.netresearchgate.net |

| 1,3-Disubstituted thiourea | Chloroacetyl chloride | 2-Imino-4-thiazolidinone | researchgate.net |

| 1,3-Disubstituted thiourea | Epichlorohydrin | 2-Arylimino-3-aryl-1,3-thiazolidine | researchgate.net |

| N-Arylthiourea | Ethyl Bromoacetate | Iminothiazolidinone |

Electrophilic Reactions: While the thiourea moiety is predominantly nucleophilic, the carbon atom of the thiocarbonyl group (C=S) possesses electrophilic character. This allows for nucleophilic attack, for instance, by amines during the synthesis of the thiourea itself from an isothiocyanate. The synthesis of this compound would typically involve the reaction of 4-methylphenyl isothiocyanate with tert-butylamine (B42293). The isothiocyanate intermediate is highly electrophilic at the carbon atom. mdpi.comnih.gov

Tautomerism and Isomerization Pathways

Like other thiourea derivatives, this compound can exist in different tautomeric and isomeric forms.

Thione-Thiol Tautomerism: The most significant tautomerism is the thione-thiol equilibrium. The compound can exist as the thione form (containing the C=S double bond) or the thiol form (containing the C-S single bond and a C=N double bond, also known as an isothiourea). wikipedia.org For most thioureas, including disubstituted ones, the thione form is the predominant species in solution. wikipedia.orgnih.gov Computational studies on related systems have shown the thione tautomer to be more stable. nih.gov The thiol form, however, is crucial in certain reactions, such as the formation of metal complexes where the deprotonated thiol group coordinates to the metal ion. researchgate.net

Rotational Isomerism: Due to the partial double bond character of the C-N bonds, resulting from resonance, rotation around these bonds is restricted. This can lead to the existence of rotational isomers (rotamers), often designated as cis and trans with respect to the orientation of the substituents on the nitrogen atoms relative to the sulfur atom. For 1,3-disubstituted thioureas, several conformations are possible, and their relative stability depends on the steric and electronic nature of the substituents. semanticscholar.org The bulky tert-butyl group and the p-tolyl group in this compound will significantly influence the conformational preferences to minimize steric hindrance.

Degradation Pathways and Stability Studies under Specific Conditions

The stability of this compound is influenced by environmental factors such as temperature, pH, and the presence of oxidizing or hydrolyzing agents.

Oxidation: The sulfur atom in the thiourea moiety is susceptible to oxidation by various oxidizing agents. researchgate.net The oxidation products can vary depending on the strength of the oxidant and the reaction conditions. Mild oxidation may lead to the formation of formamidine (B1211174) disulfides. Stronger oxidation, for example with hydrogen peroxide or potassium permanganate, can lead to the corresponding urea (B33335) derivative, 1-tert-butyl-3-(4-methylphenyl)urea, with the elimination of sulfur. researchgate.netacs.org The mechanism of oxidation often involves the formation of a sulfenic acid intermediate.

Hydrolysis: Under certain conditions, particularly in the presence of strong acids or bases, thioureas can undergo hydrolysis. This process typically yields the corresponding urea, carbon dioxide, hydrogen sulfide (B99878), and the constituent amines (tert-butylamine and 4-methylaniline in this case). The rate of hydrolysis is dependent on pH and temperature.

Table 2: Potential Degradation Products of this compound

| Degradation Pathway | Reagent/Condition | Major Product(s) | Reference |

|---|---|---|---|

| Oxidation | Hydrogen Peroxide, KMnO4 | 1-Tert-butyl-3-(4-methylphenyl)urea | researchgate.netacs.org |

| Hydrolysis | Acid or Base | 1-Tert-butyl-3-(4-methylphenyl)urea, Amines, H2S | researchgate.net |

Reaction Kinetics and Thermodynamic Analyses

The study of reaction kinetics and thermodynamics provides quantitative insights into the reactivity and stability of this compound.

Reaction Kinetics: Kinetic studies on the oxidation of N,N'-dialkylthioureas by hydrogen peroxide have been performed, indicating that the reaction rate is influenced by the nature of the substituents on the nitrogen atoms. acs.org The rate of reaction can be tuned by altering the substitution pattern on thiourea precursors, which in turn affects their conversion kinetics in processes like the synthesis of metal sulfide nanocrystals. nih.govresearchgate.net Kinetic investigations of the cyclization and decyclization reactions of related thiourea derivatives have also been reported, often revealing pseudo-first-order kinetics under specific conditions. researchgate.net For instance, the decyclization of certain iminothiozolidinones derived from thioureas was found to follow a termolecular mechanism, as determined by kinetic experiments. researchgate.netresearchgate.net

Thermodynamic Analyses: Thermodynamic data for reactions involving this compound are scarce in the literature. However, studies on the complexation of thiourea and its derivatives with metal ions provide some thermodynamic insights. acs.org These studies typically involve determining the enthalpy (ΔH) and entropy (ΔS) of complex formation, which can indicate the nature and strength of the metal-ligand bond. For example, the coordination of thioureas to metal ions is generally an exothermic process. The stability of the resulting complexes is governed by both enthalpic and entropic factors.

Advanced Applications of 1 Tert Butyl 3 4 Methylphenyl Thiourea in Non Biological Chemical Systems

Catalysis: Organocatalysis and Metal-Mediated Catalysis

Thiourea (B124793) derivatives have emerged as a significant class of molecules in the field of catalysis, capable of acting as both metal-free organocatalysts and as ligands in metal-mediated transformations. mdpi.com The core of their catalytic activity lies in the ability of the two N-H protons to act as hydrogen-bond donors, activating electrophilic substrates.

Thiourea-based organocatalysis leverages the dual hydrogen-bonding capability of the N-H groups to bind and activate substrates. mdpi.com This interaction, often described as non-covalent "partial protonation," can facilitate a variety of chemical reactions. In the context of asymmetric synthesis, chiral thiourea derivatives are employed to create a stereochemically defined environment around the substrate, guiding the formation of one enantiomer over the other.

While specific studies on 1-Tert-butyl-3-(4-methylphenyl)thiourea as an asymmetric organocatalyst are not prominent, the general mechanism involves the thiourea moiety activating an electrophile (e.g., an imine, aldehyde, or ketone) via hydrogen bonding. This activation lowers the energy of the transition state and, in concert with a chiral scaffold, directs the stereochemical outcome of the reaction. Recent interest in thiourea derivatives highlights their application in dual hydrogen bonding catalysis for asymmetric synthesis. mdpi.com The development of bifunctional organocatalysts, which combine a thiourea group with a basic site (like an amine), has further expanded the scope of these reactions, allowing for the simultaneous activation of both the electrophile and the nucleophile.

The sulfur and nitrogen atoms in the thiourea backbone make these compounds versatile ligands for transition metals. mdpi.com Thioureas can act as σ-donors and have π-acidic characteristics, allowing them to form stable complexes with a variety of metal ions. mdpi.com These coordination complexes can be potent catalysts in homogeneous catalysis.

For This compound , the sulfur atom represents a soft donor site, making it a suitable ligand for late transition metals. The nitrogen atoms can also participate in coordination. The specific substituents—the bulky tert-butyl group and the electron-donating tolyl group—would modulate the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity, selectivity, and stability. Although detailed catalytic applications of metal complexes derived from this specific ligand are not readily found, the broader class of thiourea ligands is known to be effective in various metal-catalyzed reactions.

Material Science: Integration into Functional Materials

The distinct structural features of thiourea derivatives, particularly their strong hydrogen-bonding capabilities and coordination properties, make them attractive building blocks for functional materials.

Thiourea functionalities can be incorporated into polymer chains, either as part of the main backbone or as pendant groups. The strong, directional hydrogen bonds of the thiourea unit can introduce self-assembly properties and influence the supramolecular structure of the polymer. This can lead to the formation of physically cross-linked networks, resulting in materials with tunable mechanical properties, such as self-healing elastomers or gels. While polymers specifically incorporating This compound are not described in the surveyed literature, the introduction of this moiety could impart specific recognition sites or catalytic functions to a polymer matrix.

Thiourea derivatives can be used to modify the surfaces of inorganic materials, such as silica (B1680970) or metal nanoparticles, to create organic-inorganic hybrid materials. The thiourea group can anchor the organic molecule to the inorganic surface while the substituted groups (tert-butyl and tolyl) can tailor the surface properties, for example, by influencing solubility or compatibility with a polymer matrix. Such hybrid materials can find applications as novel adsorbents, catalyst supports, or reinforcing fillers in composites.

Sensor Development: Chemical and Environmental Sensing (Mechanism-focused)

Thiourea derivatives are widely investigated as chemosensors for both cations and anions. mdpi.comnih.gov The mechanism of sensing is typically based on a measurable change in a physical property, such as color (colorimetric sensing) or fluorescence (fluorometric sensing), upon binding of the analyte to the thiourea unit.

The two N-H protons of the thiourea group are ideal for binding anions through hydrogen bonds. For cation sensing, the sulfur atom is a key interaction site, particularly for soft heavy metal ions like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). Binding of an analyte alters the electronic environment of the molecule, which can lead to a change in its absorption or emission spectrum.

For This compound , the N-H and S groups provide the core binding sites. The molecule could potentially act as a sensor where, for instance, binding of a heavy metal ion to the sulfur atom would perturb the electronic system involving the phenyl ring, leading to a detectable spectroscopic change. Studies on structurally related compounds have demonstrated the potential of thiourea derivatives in the detection of heavy metals. nih.gov The specific substituents on This compound would influence its selectivity and sensitivity towards different analytes.

Colorimetric and Fluorometric Sensor Platforms

There are no published studies on the application of this compound as a platform for colorimetric or fluorometric sensors. The design of such sensors based on thiourea derivatives typically involves the integration of the thiourea moiety as a binding site with a chromophoric or fluorophoric unit. The interaction of the sensor with a target analyte, such as an anion or metal ion, through hydrogen bonding or coordination, can induce a change in the electronic properties of the system, leading to a visible color change or a modification of its fluorescence emission. However, no experimental data or research findings have been reported that would characterize or quantify these properties for this compound.

Corrosion Inhibition Studies (Mechanistic Focus)

There is a significant absence of specific research focused on the mechanistic aspects of corrosion inhibition by this compound.

In general, thiourea derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. The fundamental inhibition mechanism involves the adsorption of the organic molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.netmdpi.comnih.gov This adsorption is facilitated by the presence of heteroatoms (sulfur and nitrogen) with lone pairs of electrons and the π-electrons of any aromatic rings within the molecule. These features allow for interaction with the vacant d-orbitals of iron atoms on the steel surface.

The adsorption process can be classified as physisorption (electrostatic interaction between charged molecules and the charged metal surface) or chemisorption (involving charge sharing or transfer and the formation of a coordinate-type bond). semanticscholar.org The mode of adsorption is influenced by factors such as the metal's surface charge, the chemical structure of the inhibitor, and the nature of the corrosive environment. Often, the adsorption process fits the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. mdpi.comsemanticscholar.org

For a related compound, tert-butyl 4-[(4-methyl phenyl) carbamoyl] piperazine-1-carboxylate (TBMPCPC) , studies on carbon steel in 1M HCl have shown that it acts as an effective corrosion inhibitor, with its efficiency increasing with concentration. nih.gov The inhibition is attributed to the strong and spontaneous adsorption of the TBMPCPC molecules onto the steel surface. nih.gov However, without direct experimental or computational studies on this compound, it is not possible to provide specific data on its inhibition efficiency, adsorption characteristics, or the precise nature of its interaction with metal surfaces.

Table 1: Research Findings for a Structurally Related Corrosion Inhibitor As no data is available for the target compound, this table presents findings for a related molecule to illustrate typical research data in this field.

| Inhibitor | Concentration (ppm) | Temperature (K) | Inhibition Efficiency (%) | Adsorption Isotherm |

|---|---|---|---|---|

| TBMPCPC nih.gov | 5 | 303 | Not specified | Langmuir |

| TBMPCPC nih.gov | 10 | 303 | Not specified | Langmuir |

| TBMPCPC nih.gov | 15 | 303 | Not specified | Langmuir |

| TBMPCPC nih.gov | 20 | 303 | Not specified | Langmuir |

| TBMPCPC nih.gov | 25 | 303 | 91.5 | Langmuir |

| TBMPCPC nih.gov | 25 | 313 | Decreased | Langmuir |

| TBMPCPC nih.gov | 25 | 323 | Decreased | Langmuir |

Extraction and Separation Technologies for Metal Ions

No research has been published on the application of this compound in the extraction and separation of metal ions. This application generally relies on the ability of a ligand to selectively form a stable complex with a specific metal ion, which can then be extracted from an aqueous phase into an immiscible organic solvent. Thiourea derivatives can act as ligands for various metal ions due to the coordinating ability of the sulfur and nitrogen atoms. The selectivity and efficiency of the extraction process are highly dependent on the specific structure of the thiourea derivative and the reaction conditions, such as pH. Without dedicated studies, the potential of this compound as an extractant for metal ions remains uncharacterized.

Concluding Remarks and Future Research Outlook for 1 Tert Butyl 3 4 Methylphenyl Thiourea

Synthesis of Advanced Thiourea (B124793) Frameworks

The synthesis of 1-Tert-butyl-3-(4-methylphenyl)thiourea can be readily achieved through established synthetic protocols for unsymmetrical thioureas. A common and efficient method involves the reaction of 4-methylphenyl isothiocyanate with tert-butylamine (B42293). This nucleophilic addition reaction is typically straightforward and high-yielding.

Future research could expand upon this basic framework to construct more complex and functionalized derivatives. By introducing additional reactive sites onto the p-tolyl ring or by replacing the tert-butyl group with other functional moieties, a diverse library of advanced thiourea frameworks can be generated. For instance, the incorporation of polymerizable groups could lead to the development of novel thiourea-containing polymers. A generalized synthetic scheme is presented below:

Table 1: Generalized Synthesis of Unsymmetrical Thioureas

| Reactant 1 | Reactant 2 | Product |

| Aryl Isothiocyanate | Primary/Secondary Amine | N,N'-Disubstituted Thiourea |

| p-Tolyl Isothiocyanate | tert-Butylamine | This compound |

This synthetic versatility allows for the fine-tuning of the electronic and steric properties of the resulting molecules, which is crucial for tailoring their function in specific applications.

Exploration of Novel Coordination Architectures

Thiourea derivatives are renowned for their excellent ligating properties, capable of coordinating with a variety of metal ions through the sulfur atom and/or the nitrogen atoms. The resulting coordination complexes often exhibit interesting structural motifs and properties. For this compound, the sulfur atom is expected to be the primary coordination site. The presence of N-H protons allows for the formation of extensive hydrogen-bonding networks, which can play a crucial role in the assembly of supramolecular architectures.

Crystal structure analyses of closely related thiourea compounds reveal the prevalence of both intra- and intermolecular hydrogen bonds. nih.govresearchgate.net For instance, in the solid state, molecules often form centrosymmetric dimers through N-H···S hydrogen bonds. researchgate.net The specific bond lengths and angles in the thiourea core are indicative of the degree of delocalization within the N-C-S backbone.

Table 2: Typical Crystallographic Data for a Related Thiourea Derivative

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pbca | researchgate.net |

| C=S Bond Length | ~1.68 Å | nih.gov |

| C-N Bond Lengths | ~1.35 Å | nih.gov |

| N-H···S Hydrogen Bond | Present | researchgate.net |

Data based on 1-[N-Methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea. researchgate.net

Future research should focus on synthesizing and crystallographically characterizing coordination complexes of this compound with various transition metals. This would not only elucidate its coordination modes but also pave the way for the development of new catalysts, magnetic materials, or luminescent probes. The interplay between the coordinating metal center and the organic ligand could lead to novel materials with tunable properties.

Development of Highly Selective Sensing Platforms

The ability of the thiourea moiety to act as a hydrogen-bond donor makes it an excellent recognition site for anions. rsc.org The N-H protons can form strong hydrogen bonds with various anions, leading to a measurable signal change, such as a colorimetric or fluorescent response. The selectivity of these sensors can be tuned by modifying the substituents on the thiourea core.

For this compound, the two N-H protons are poised to interact with anions. The electron-donating p-tolyl group would slightly increase the electron density on the nitrogen atoms, potentially modulating the acidity of the N-H protons and influencing the binding affinity for different anions. It is anticipated that this compound could serve as a chemosensor for environmentally and biologically relevant anions like fluoride (B91410), acetate (B1210297), and phosphate (B84403). The binding event can be monitored through various spectroscopic techniques, including UV-Vis and fluorescence spectroscopy.

Future work in this area should involve the systematic investigation of the anion binding properties of this compound and its derivatives. By incorporating fluorophores into the molecular structure, highly sensitive and selective fluorescent sensors can be developed.

Integration into Next-Generation Functional Materials

The unique properties of thiourea derivatives make them attractive building blocks for the construction of functional materials. Their ability to self-assemble through hydrogen bonding can be exploited to create well-ordered supramolecular structures, such as organogels or liquid crystals.

The integration of this compound into polymeric matrices could lead to materials with enhanced thermal stability, mechanical properties, or ion-binding capabilities. For example, thiourea-functionalized polymers could be used as sorbents for heavy metal remediation or as stationary phases in chromatography.

Furthermore, the coordination complexes of this thiourea derivative could be explored for their potential in electronic and photonic applications. The development of thin films or nanoparticles of these materials could open up new avenues in areas such as molecular electronics and nonlinear optics. The research outlook is to leverage the synthetic accessibility and versatile properties of this compound to create a new generation of smart and functional materials.

Q & A

Q. What role do thiourea derivatives play in metal coordination chemistry?

- Methodological Answer : The thiocarbonyl sulfur acts as a soft Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Pd²⁺). These complexes are characterized via UV-Vis, ESR, and single-crystal studies to assess ligand-to-metal charge transfer and catalytic potential .

Data Contradiction & Validation

Q. How to address discrepancies in reported biological activities?

Q. Why do crystallographic studies report varying dihedral angles for similar thioureas?

- Methodological Answer : Crystal packing forces (e.g., π-stacking, van der Waals interactions) induce conformational deviations. Comparative studies using isostructural analogs (e.g., 1-benzoyl-3-(4-n-butylphenyl)thiourea) reveal environmental effects on molecular geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.